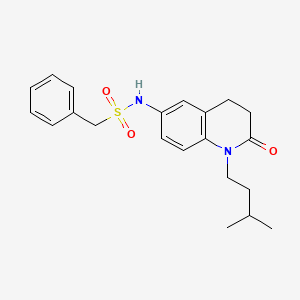

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a member of the arylsulfonamide family, which is known for its diverse biological activities. Arylsulfonamides have been studied extensively due to their potential therapeutic applications, including their role as inhibitors of various enzymes and receptors, as well as their antibacterial and antifungal properties.

Synthesis Analysis

The synthesis of arylsulfonamide derivatives typically involves the conversion of quinoline precursors to the corresponding sulfonamides. For instance, the synthesis of 3-acetyl-2-methyl-4-phenylquinolines, which are structurally related to the compound , starts with the formation of 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone. This intermediate is then reduced to form an aminoquinoline, which is subsequently converted to various arylsulfonamides through treatment with different sulfonyl chlorides . Although the exact synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is not detailed in the provided papers, similar synthetic strategies could be employed.

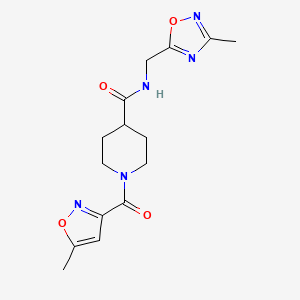

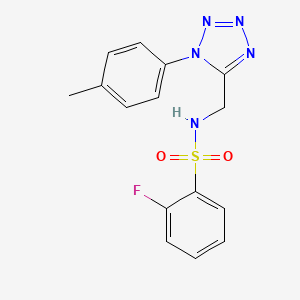

Molecular Structure Analysis

The molecular structure of arylsulfonamides is characterized by the presence of a sulfonamide group attached to an aromatic ring. In the context of enzyme inhibition, the sulfonamide moiety is critical for binding to the active site of enzymes such as phenylethanolamine N-methyltransferase (PNMT). Molecular modeling studies have shown that the sulfonamide nitrogen can form hydrogen bonds with key residues within the enzyme's active site, contributing to the inhibitory potency of these compounds .

Chemical Reactions Analysis

Arylsulfonamides can participate in various chemical reactions due to their functional groups. The sulfonamide nitrogen can act as a hydrogen bond donor or acceptor, which is significant in the interaction with biological targets. For example, in the case of PNMT inhibition, the sulfonamide oxygens, rather than the nitrogen, were found to form favorable interactions with the enzyme, leading to potent inhibition . This suggests that modifications to the sulfonamide group can significantly alter the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylsulfonamides are influenced by their molecular structure. The lipophilicity of these compounds is an important factor, especially when considering their ability to cross biological barriers such as the blood-brain barrier. It has been observed that replacing the sulfonamide nitrogen with a methylene group can increase the lipophilicity of the compounds, although this may result in decreased potency at the target enzyme . The balance between lipophilicity and potency is a key consideration in the design of arylsulfonamide-based drugs.

Aplicaciones Científicas De Investigación

Fluorescent Zinc Sensors

Isoquinoline-based compounds, specifically designed as fluorescent zinc sensors, demonstrate the potential utility of related chemical structures in detecting and quantifying metal ions. These sensors, which include modifications of the isoquinoline and tetrahydroisoquinoline frameworks, exhibit enhanced fluorescence upon binding to zinc ions. This capability is crucial for biological and environmental applications where precise zinc ion detection is necessary. These sensors offer increased zinc/cadmium discrimination and reduced background fluorescence, essential for accurate measurements in complex matrices (Mikata et al., 2008).

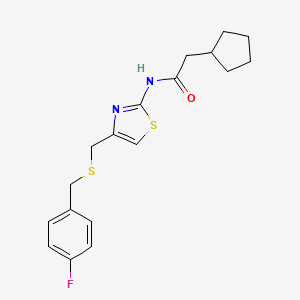

Inhibition of Phenylethanolamine N-Methyltransferase

Compounds structurally related to tetrahydroisoquinolines have shown potent and selective inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. These inhibitors, including various sulfonamides and their isosteric sulfones, are instrumental in understanding the enzyme's structure-activity relationship and potential therapeutic applications in conditions influenced by catecholamine levels (Grunewald et al., 2006).

Synthesis and Pharmacological Activities

The synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives highlights the chemical versatility and potential pharmacological significance of isoquinoline derivatives. These compounds are characterized by their complex structures and potential for diverse biological activities, paving the way for future pharmacological studies (Zaki et al., 2017).

Propiedades

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-16(2)12-13-23-20-10-9-19(14-18(20)8-11-21(23)24)22-27(25,26)15-17-6-4-3-5-7-17/h3-7,9-10,14,16,22H,8,11-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQAIDACFUAPNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2518548.png)

![3-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2518553.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2518560.png)

![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2518562.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518565.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B2518568.png)